molecular formula C23H20N6O2S B7729534 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B7729534
M. Wt: 444.5 g/mol
InChI Key: GQXPZCVBAJAMTC-UHFFFAOYSA-N
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Description

The compound 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a triazole-based derivative featuring a pyridinyl moiety, a methylphenyl substituent, and a sulfanyl-acetyl-benzamide backbone. Its molecular architecture positions it as a candidate for pharmacological applications, particularly in antimicrobial and anti-inflammatory research. The pyridine ring at position 5 of the triazole core enhances electronic interactions, while the methylphenyl group at position 4 contributes to hydrophobic interactions in biological systems .

Properties

IUPAC Name

4-[[2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S/c1-15-2-8-19(9-3-15)29-22(17-10-12-25-13-11-17)27-28-23(29)32-14-20(30)26-18-6-4-16(5-7-18)21(24)31/h2-13H,14H2,1H3,(H2,24,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXPZCVBAJAMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Substitution

The pyridine ring is introduced via nucleophilic aromatic substitution or direct coupling. In one approach, 4-(pyridin-4-yl) substituents are incorporated during triazole formation by reacting pre-functionalized hydrazides with pyridine-containing isothiocyanates. Alternatively, post-cyclization modifications, such as Suzuki-Miyaura couplings, may attach pyridine groups to the triazole core, though this requires palladium catalysts and inert conditions.

Benzamide Synthesis

The benzamide segment is synthesized separately through chloroacetylation of 4-aminobenzoic acid derivatives. A patented method involves treating paranitrobenzoic acid with triphosgene and pyridine at sub-zero temperatures to generate paranitrobenzoyl chloride, which is subsequently aminated with aqueous ammonia in the presence of phase transfer catalysts. Hydrogenation of the nitro group yields the final benzamide precursor, with catalytic hydrogenation pressures ranging from 0.5–1 MPa.

Coupling Reactions for Final Assembly

The triazole-thiol intermediate is coupled with the acetylated benzamide derivative via a thioether linkage. Activation of the thiol group is achieved using lithium hydride (LiH) in dimethylformamide (DMF), followed by reaction with 4-(chloromethyl)benzoyl chloride. This step demands strict anhydrous conditions to prevent hydrolysis of the chloromethyl group. Yields exceeding 95% are reported when employing freshly ground potassium carbonate as a base in tetrahydrofuran (THF) at 0–20°C.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclization and coupling steps. For example, cyclizing the thioamide intermediate under microwave conditions at 120°C for 1 hour achieves 72% yield, compared to 24 hours under conventional heating.

Solvent and Catalyst Selection

Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while phase transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems. The use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in CH2Cl2 facilitates amide bond formation with minimal racemization.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
Conventional CyclizationReflux in MeOH, 24 h65–70%Low equipment cost
Microwave Cyclization120°C, 1 h72%Faster, higher purity
Phase Transfer AminationTBAB, NH3(aq), ≤40°C85%Scalable, avoids extreme temperatures
LiH-Mediated CouplingDMF, LiH, 30 min activation95–98%High efficiency, minimal byproducts

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-S-) group serves as a nucleophilic center, enabling S-alkylation and S-acylation reactions.

Example Reaction:
Substrate: 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Reagent: 2-Bromo-1-phenylethanone
Conditions:

  • Solvent: DMF

  • Base: Cs₂CO₃ (1.5 equiv)

  • Temperature: Room temperature

  • Time: 24 hours

Product: Ketone intermediate (prior to reduction)
Yield: 61% (analogous to )

ParameterValue
Reaction MediumAlkaline (pH ~10)
PurificationRecrystallization (EtOH)
CharacterizationIR, NMR, HRMS

Reduction of Ketone to Alcohol

The ketone intermediate undergoes NaBH₄-mediated reduction to form a secondary alcohol.

Conditions:

  • Solvent: Ethanol

  • Temperature: 45–50°C

  • Reagent: NaBH₄ (1.4 equiv, added in portions)

  • Time: 1.5 hours

Product: (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Yield: 57%

PropertyObservation
TLC Mobility (Rf)0.4 (n-hexane/EtOAc, 3:7)
Melting Point183.5–185°C

Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or ammonium derivatives.

Acidic Hydrolysis:

  • Reagent: 6M HCl

  • Conditions: Reflux, 6–8 hours
    Product: 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Basic Hydrolysis:

  • Reagent: NaOH (aqueous)

  • Conditions: Reflux, 4 hours
    Product: Sodium salt of the carboxylic acid

Oxidation of Sulfanyl Group

The sulfanyl group is oxidized to sulfoxide or sulfone derivatives using oxidizing agents.

Reagents:

  • H₂O₂ (30%): Forms sulfoxide

  • mCPBA (meta-chloroperbenzoic acid): Forms sulfone

Oxidizing AgentProductConditions
H₂O₂SulfoxideRT, 2 hours
mCPBASulfone0°C → RT, 12 hours

Electrophilic Aromatic Substitution

The pyridin-4-yl and phenyl rings participate in nitration, halogenation, or sulfonation.

Nitration Example:

  • Reagent: HNO₃/H₂SO₄

  • Position: Meta to electron-withdrawing groups (triazole)

  • Product: Nitro-substituted derivative

Halogenation Example:

  • Reagent: Br₂/FeBr₃

  • Position: Para to methyl group on phenyl ring

Complexation with Metal Ions

The triazole and pyridine nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes for catalytic applications .

Example:

  • Metal: Cu(OAc)₂

  • Solvent: Methanol

  • Product: Cu(II) complex with enhanced stability

Biological Activity and Reactivity

The compound inhibits fungal cytochrome P450 enzymes via coordination to the heme iron, leveraging its triazole core.

Target EnzymeIC₅₀ (µM)Selectivity vs. Mammalian CYPs
CYP51 (Fungal)0.02>1000-fold
CYP3A4 (Human)>50N/A

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. This compound may also interact with DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Pyridine Position Substituents at Triazole Core Molecular Formula CAS Number Biological Activity Highlights
4-[({[4-(4-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzamide (Target Compound) 4-pyridinyl 4-(4-methylphenyl) C₂₃H₂₁N₇O₂S Not explicitly reported Antimicrobial, anti-inflammatory (predicted)
4-((((4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetyl)Amino)Benzamide 2-pyridinyl 4-allyl C₁₉H₁₈N₆O₂S 618880-17-4 Moderate antimicrobial activity
2-{[4-Allyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Ethoxyphenyl)Acetamide 4-pyridinyl 4-allyl, 2-ethoxyphenyl C₂₀H₂₂N₆O₂S 328020-70-8 Not explicitly tested; structural analog
3-[(3-Chlorobenzyl)Sulfanyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-4-Amine 4-pyridinyl 3-chlorobenzyl C₁₄H₁₂ClN₅S 676335-85-6 High yield (88%); antifungal potential

Key Observations :

  • Pyridine Position : The 4-pyridinyl group (as in the target compound) enhances π-π stacking in enzyme binding compared to 2-pyridinyl derivatives .
  • Substituent Effects : Allyl and chlorobenzyl groups (e.g., in compounds from and ) improve solubility and membrane permeability, whereas methylphenyl groups (target compound) favor hydrophobic binding .

Challenges :

  • Steric hindrance from bulky substituents (e.g., allyl or ethoxyphenyl) reduces reaction efficiency .
  • Electron-withdrawing groups (e.g., chloro in ) enhance reactivity during alkylation .
Antimicrobial Activity
  • Target Compound : Predicted to exhibit broad-spectrum activity based on SAR studies; electron-withdrawing groups at the phenyl ring (e.g., methyl) enhance potency .
  • Compound KA3 (from ) : MIC of 8 µg/mL against S. aureus due to o-nitro substituent.
  • 3-[(3-Chlorobenzyl)Sulfanyl] Derivative () : 90% inhibition of A. niger at 10 µg/mL.
Anti-Inflammatory and Antioxidant Activity
  • Target Compound : Structural similarity to derivatives in suggests moderate hydrogen peroxide radical scavenging (IC₅₀ ~50 µM).
  • KA14 (from ): IC₅₀ of 32 µM in antioxidant assays due to p-cyano substitution.

Biological Activity

The compound 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, detailing its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₄OS
  • Molecular Weight : 299.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity :
    • Compounds containing triazole moieties have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation .
  • Antimicrobial Activity :
    • The triazole scaffold exhibits significant antimicrobial properties against various bacterial strains, which is essential in developing new antibiotics .
  • Anticancer Properties :
    • The compound has been studied for its cytotoxic effects on cancer cell lines. It demonstrates selective toxicity towards cancer cells while sparing normal cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Target/Pathway Effect Reference
AnticancerCancer Cell LinesIC₅₀ values < 10 µM
AntimicrobialBacterial StrainsModerate to strong inhibition
Enzyme InhibitionAChE and UreaseSignificant inhibition observed
CytotoxicityVarious Cancer ModelsSelective cytotoxicity

Case Studies

  • Anticancer Screening :
    • A study conducted by Fayad et al. (2019) screened a library of compounds including derivatives of triazoles for anticancer activity using multicellular spheroid models. The results indicated that the compound exhibited potent anticancer effects against several tumor types with low toxicity to normal cells .
  • Antimicrobial Efficacy :
    • In another study focusing on the synthesis of novel triazole derivatives, the compound showed significant activity against Salmonella typhi and Bacillus subtilis, highlighting its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition Studies :
    • The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. Results demonstrated strong inhibitory effects, suggesting potential applications in treating neurodegenerative diseases and managing urea-related disorders .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR (δ 7.5–8.5 ppm for pyridyl protons; δ 2.3 ppm for methyl groups) and 13C-NMR (carbonyl peaks at ~170 ppm) verify substituent placement .
  • X-ray crystallography : Resolves stereoelectronic effects; for example, triazole ring planarity and sulfur-acetyl bonding angles (e.g., C–S–C bond angles ~105°) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 475.12) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Advanced
SAR relies on systematic substitution of the triazole, pyridyl, and benzamide moieties:

  • Triazole modifications : Replacing the 4-methylphenyl group with cycloheptyl (logP ↑) improves lipophilicity but may reduce solubility .
  • Sulfanyl linker : Thioether (-S-) vs. sulfoxide (-SO-) alters electron density, affecting target binding (e.g., IC50 shifts from 1.2 µM to 3.7 µM) .
  • Benzamide substituents : Electron-withdrawing groups (e.g., -NO2) enhance antimicrobial activity but increase toxicity .
    Methodology : Use comparative docking (e.g., AutoDock Vina) to predict binding affinity changes .

What experimental design strategies minimize trial-and-error in optimizing synthetic yields?

Advanced
Apply statistical design of experiments (DoE) :

  • Factorial design : Test variables (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2^3 factorial design revealed that >20% yield improvement requires 50°C and 1:1.2 thiol:halide ratio .
  • Response surface methodology (RSM) : Models nonlinear interactions (e.g., pH vs. reaction time) to pinpoint optimal conditions .
  • High-throughput screening : Parallel synthesis of 10–20 analogs in microplates accelerates SAR .

How should researchers address contradictions in reported bioactivity data across studies?

Q. Advanced

  • Control standardization : Ensure consistent assay conditions (e.g., bacterial strain, incubation time). For example, E. coli ATCC 25922 vs. clinical isolates may explain MIC variability .
  • Structural validation : Re-examine NMR/X-ray data to confirm substituent identity (e.g., 4-methylphenyl vs. 4-fluorophenyl misassignment) .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., triazole derivatives show consistent Gram-positive activity ).

What biochemical pathways or enzyme targets are implicated in this compound’s mechanism of action?

Q. Advanced

  • Target hypothesis : Analogous sulfonamide-triazole compounds inhibit acps-pptase , a bacterial phosphopantetheinyl transferase critical for fatty acid synthesis .
  • Validation steps :
    • Enzyme assays : Measure IC50 against purified acps-pptase (e.g., colorimetric malachite green assay).
    • Gene knockout : Compare MIC in E. coli Δacps vs. wild-type strains .
    • Metabolomics : Track accumulation of malonyl-CoA precursors via LC-MS .

Which pharmacological assays are recommended for evaluating antimicrobial or anticancer potential?

Q. Advanced

  • Antibacterial : Broth microdilution (CLSI guidelines) for MIC determination against ESKAPE pathogens .
  • Anticancer :
    • MTT assay : Screen cytotoxicity in HeLa or MCF-7 cells (48–72 hr exposure).
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
  • Selectivity index : Compare IC50 in cancer vs. non-cancerous cell lines (e.g., HEK293) .

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